molecular formula C28H44O6 B8063770 3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid

3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid

Cat. No.: B8063770
M. Wt: 476.6 g/mol
InChI Key: DFOFHELKYLKULT-XBBAIHCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid is a complex organic compound belonging to the class of steroidal acids It is a derivative of cholic acid, which is a primary bile acid synthesized in the liver

Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-(3-carboxypropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6/c1-17(4-9-24(29)30)21-7-8-22-20-6-5-18-16-19(34-26(33)11-10-25(31)32)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23H,4-16H2,1-3H3,(H,29,30)(H,31,32)/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOFHELKYLKULT-XBBAIHCVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid typically involves the modification of cholic acid through esterification and oxidation reactions. The process may include the following steps:

  • Esterification: Cholic acid is reacted with 3-carboxypropanoyl chloride in the presence of a base such as pyridine to form the ester intermediate.

  • Oxidation: The ester intermediate is then subjected to oxidation using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the carboxylic acid group at the appropriate position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and oxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with additional carboxylic acid groups.

  • Reduction: Reduction reactions can be employed to convert the carboxylic acid groups to alcohols.

  • Substitution: Substitution reactions can be used to replace functional groups on the steroid backbone with other substituents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Additional carboxylic acid derivatives.

  • Reduction Products: Alcohols derived from the reduction of carboxylic acid groups.

  • Substitution Products: Steroidal compounds with modified functional groups.

Scientific Research Applications

3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of other steroidal compounds and derivatives.

  • Biology: The compound is used in studies related to bile acid metabolism and its role in digestion and absorption of fats.

  • Medicine: It has potential therapeutic applications in the treatment of liver diseases and metabolic disorders.

  • Industry: The compound is used in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism by which 3alpha-(3-Carboxypropanoyloxy)-5beta-cholanic acid exerts its effects involves its interaction with molecular targets and pathways related to bile acid metabolism. The compound may influence the activity of enzymes and receptors involved in the synthesis and transport of bile acids, thereby affecting lipid metabolism and energy homeostasis.

Comparison with Similar Compounds

  • Cholic acid

  • Deoxycholic acid

  • Lithocholic acid

  • Chenodeoxycholic acid

  • Ursodeoxycholic acid

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